Cas no 1795772-91-6 (N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)

N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by its nitro-substituted aromatic ring and primary amine functional group. This compound is of interest in medicinal and synthetic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups enhances its reactivity, making it suitable for further functionalization. Its structural features may contribute to binding interactions in biological systems, particularly in enzyme inhibition studies. The compound's stability under standard conditions and well-defined synthetic pathway facilitate its use in research applications, including drug discovery and chemical probe development.
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide structure
1795772-91-6 structure
Product Name:N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide
CAS No:1795772-91-6
MF:C11H17N3O4S
MW:287.335381269455
CID:5962680
PubChem ID:86814170
Update Time:2025-05-21

N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1167183
    • 1795772-91-6
    • N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide
    • Inchi: 1S/C11H17N3O4S/c1-2-3-9(12)8-13-19(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,9,13H,2-3,8,12H2,1H3
    • InChI Key: YPTJWENIOWLSKT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCC(CCC)N)(=O)=O

Computed Properties

  • Exact Mass: 287.09397721g/mol
  • Monoisotopic Mass: 287.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 126Ų

N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide

Professional Introduction to N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide (CAS No. 1795772-91-6)

N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide (CAS No. 1795772-91-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both amino and nitro functional groups, along with a sulfonamide moiety, makes it a versatile building block for drug discovery and development.

The N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide molecule exhibits a high degree of reactivity, which is harnessed in multiple synthetic pathways. Its applications span across medicinal chemistry, where it is often employed in the creation of novel therapeutic agents targeting various diseases. The sulfonamide group, in particular, is well-known for its role in enhancing the bioavailability and metabolic stability of pharmaceutical compounds.

In recent years, there has been a surge in research focused on developing new sulfonamide derivatives with enhanced pharmacological properties. The CAS No. 1795772-91-6 compound has been extensively studied for its potential in modulating biological pathways associated with inflammation, infection, and metabolic disorders. Researchers have leveraged its structural framework to design molecules that exhibit potent inhibitory effects on key enzymes and receptors involved in these pathways.

One of the most compelling aspects of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide is its role in the development of antimicrobial agents. The nitro group incorporated into its structure contributes to its ability to interfere with bacterial DNA synthesis and repair mechanisms. This has led to several promising candidates for novel antibiotics that are effective against drug-resistant strains of bacteria. The compound's efficacy in this domain has been validated through both in vitro and preclinical studies.

The pharmaceutical industry has also explored the use of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide as a precursor for antiviral and anticancer drugs. Its ability to interact with biological targets at multiple levels makes it an attractive candidate for designing molecules that can disrupt viral replication or inhibit tumor growth. Preliminary studies have shown encouraging results in reducing the viability of certain cancer cell lines when treated with derivatives of this compound.

The synthesis of N-(4-nitrobenzene-1-sulfonamide) involves a series of well-defined chemical reactions that highlight the compound's synthetic utility. The process typically begins with the nitration of benzene derivatives followed by sulfonation and subsequent amine functionalization. These steps are carefully optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

The role of computational chemistry in understanding the behavior of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide cannot be overstated. Advanced modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This has not only accelerated the drug discovery process but also provided insights into potential side effects and mechanisms of action.

In conclusion, N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide (CAS No. 1795772-91-6) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound, its importance in addressing global health challenges is likely to grow even further.

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